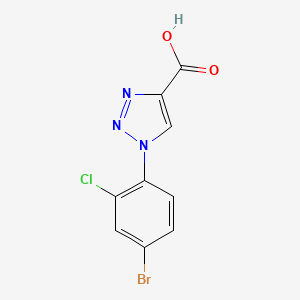

1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-bromo-2-chlorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN3O2/c10-5-1-2-8(6(11)3-5)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHKMFBVJIGCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain enzymes, such as laccase, which is involved in the oxidation of phenols. Additionally, it can form complexes with proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in oxidative stress responses and metabolic pathways. These changes can lead to alterations in cellular metabolism, affecting the overall function and health of the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, inhibiting or activating their activity. For example, it has been shown to inhibit the activity of laccase by binding to its active site. This inhibition can lead to changes in the enzyme’s function and downstream biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cells. Long-term exposure to the compound can result in alterations in cellular metabolism and function, which are important considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential side effects in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can influence metabolic flux and metabolite levels, leading to changes in overall metabolic activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can affect the compound’s bioavailability and overall efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function.

Biological Activity

1-(4-Bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1099026-08-0) is a member of the triazole family, characterized by its unique structure comprising a triazole ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The molecular formula of this compound is C9H5BrClN3O2, with a molar mass of 302.51 g/mol. The presence of bromine and chlorine substituents on the phenyl ring significantly influences its reactivity and biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | C9H5BrClN3O2 |

| CAS Number | 1099026-08-0 |

| Molar Mass | 302.51 g/mol |

| pKa | 7.65–8.08 |

Antimicrobial Properties

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial and fungal strains. For instance, research has shown that triazoles can inhibit fungal growth by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and HCT116. The IC50 values for these cell lines were reported to be around 13.62 µM and 11.57 µM respectively, indicating significant potency compared to control compounds like 5-fluorouracil .

The mechanism underlying the biological activity of this compound is attributed to its ability to form hydrogen bonds and π-π interactions with target proteins and enzymes. The triazole ring's nitrogen atoms play a crucial role in enzyme-inhibitor interactions, enhancing the compound's bioavailability and stability under physiological conditions .

Study on Anticancer Activity

In a study published in MDPI, researchers synthesized several triazole derivatives and evaluated their anticancer activities against various human cancer cell lines. The study highlighted that the presence of halogen substituents (bromo and chloro) significantly enhanced the cytotoxicity of the compounds compared to their non-substituted counterparts .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives, including our compound. The results indicated that these derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study concluded that incorporating halogen atoms into the structure could enhance antimicrobial efficacy due to increased lipophilicity and membrane permeability .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling of the Bromo Substituent

The 4-bromo group undergoes palladium-catalyzed coupling with arylboronic acids. This reaction enables diversification of the aromatic ring while preserving the triazole-carboxylic acid core.

| Reagent | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Arylboronic acid (1.2 eq) | Pd(OAc)₂ (5 mol%) | THF/H₂O (3:1) | 85–90°C | 82–91 |

| K₂CO₃ (3 eq) |

This method successfully introduced electron-withdrawing (-NO₂, -CF₃) and electron-donating (-OMe, -NH₂) groups to the phenyl ring . Steric effects from the 2-chloro substituent slightly reduced yields for ortho-substituted boronic acids (e.g., 2-methylphenylboronic acid: 82% vs. 4-methoxyphenylboronic acid: 91%) .

Carboxylic Acid Functionalization

The -COOH group participates in esterification and amidation reactions:

Methyl Ester Formation

Treatment with methyl iodide and inorganic bases (e.g., K₂CO₃) in DMF at 50°C selectively converts the carboxylic acid to its methyl ester (94% purity) . This reaction is critical for separating the target compound from brominated byproducts during synthesis .

Amide Coupling

Using TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) and Et₃N in DMF, the acid couples with propargylamine to form 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide derivatives . These intermediates enable further functionalization via click chemistry .

Triazole Ring Reactivity

The 1,2,3-triazole core participates in:

Metal Coordination

The N2 and N3 atoms chelate transition metals like Cu(I), enabling catalytic applications. For example, CuI complexes of this compound facilitate azide-alkyne cycloadditions (CuAAC) at 25°C in acetonitrile .

Electrophilic Aromatic Substitution

While the electron-deficient triazole ring resists nitration/sulfonation, bromination occurs at position 5 under radical conditions (NBS, AIBN, CCl₄, 80°C) .

Decarboxylation Under Basic Conditions

Heating with KOH in EtOH/H₂O (1:1) at 100°C removes the carboxylic acid group, yielding 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole (85% yield) . This reaction provides access to simpler triazole derivatives for agrochemical studies .

Competitive Reactivity in Multi-Step Syntheses

During Grignard reactions (e.g., with iPrMgCl), competing pathways occur:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs and their properties:

*Molecular formula inferred from analogs; exact data unavailable in evidence.

Key Observations:

- Halogen Effects : Bromine and chlorine in the target compound increase molecular weight and lipophilicity compared to fluorine or methyl substituents (e.g., in ). This may enhance blood-brain barrier penetration or protein binding .

- Functional Group Impact : The carboxylic acid group enables salt formation (improving solubility) and hydrogen bonding, unlike amide derivatives (e.g., ), which prioritize target selectivity over solubility .

- Tautomerism : The 5-formyl analog () exhibits ring-chain tautomerism, whereas the target compound’s lack of a formyl group likely stabilizes the triazole-carboxylic acid structure, reducing decomposition risks .

Preparation Methods

Step 1: Formation of 1-substituted-4-bromo-1H-1,2,3-triazole Intermediate

- Starting Material : 1-substituted-4,5-dibromo-1H-1,2,3-triazole (where the substituent is the 4-bromo-2-chlorophenyl group in this case).

- Solvent : Tetrahydrofuran (THF) or methyltetrahydrofuran (METHF).

- Conditions : Dissolve the dibromo compound in THF/METHF at a mass-to-volume ratio of 1:2 to 1:50, cool to between −78°C and 0°C.

- Reagent : Add isopropylmagnesium chloride (a Grignard reagent) in a mole ratio of 0.8–1.5 relative to the dibromo compound.

- Reaction Time : Stir for 0.5 to 2 hours.

- Quenching : Add a low molecular weight alcohol (C1-C4, preferably methanol) to quench excess Grignard reagent.

- Outcome : This step selectively converts the 4,5-dibromo compound to the 4-bromo intermediate.

Step 2: Carboxylation via Grignard Reagent-Lithium Chloride Composite

- Without isolating the intermediate, add isopropylmagnesium chloride-lithium chloride composite (1:0.8–1.5 mole ratio) directly.

- Heat the mixture to 10–50°C and stir for 0.5–2 hours.

- Cool to −30°C to 0°C and bubble carbon dioxide gas through the solution for 5–30 minutes.

- Warm to 20–25°C and acidify the reaction mixture to pH 1–5 using hydrochloric acid.

- Extract the product with an organic solvent (weight-to-volume ratio 1:1 to 1:20).

- Dry over anhydrous magnesium sulfate or sodium sulfate and concentrate under reduced pressure at 40–50°C.

- Result : A mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and its 5-carboxylic acid isomer is obtained.

Step 3: Purification and Methylation

- Dissolve the crude mixture in a mixed solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) with volume ratios ranging from 1–99% to 99–1%.

- Add an inorganic or organic base (e.g., potassium carbonate) and methyl iodide.

- React at temperatures between 0°C and 80°C for 5 to 48 hours to methylate the carboxylic acid.

- After reaction, perform aqueous-organic phase separation and dry the organic layer.

- Concentrate under reduced pressure and crystallize the methyl ester.

- Acidify and extract again to isolate the pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

- Dry and crystallize the final product under vacuum at 40°C.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| 1 | 1-substituted-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride + C1-C4 alcohol | −78 to 0 | 0.5–2 h | Formation of 4-bromo intermediate |

| 2 | Isopropylmagnesium chloride-lithium chloride composite + CO2 + HCl | −30 to 25 | 0.5–2 h + 5–30 min CO2 | Carboxylation and acidification |

| 3 | Methyl iodide + base (K2CO3) in THF/DMF or DMAc | 0 to 80 | 5–48 h | Methylation and purification |

Research Findings and Yields

- The yield of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid varies with the substituent but typically ranges from 49% to 61% under optimized conditions.

- Example yields for related alkyl-substituted triazole carboxylic acids were reported as:

- 1-methyl derivative: 49%

- 1-ethyl derivative: 53%

- 1-n-propyl derivative: 53%

- 1-cyclopentyl derivative: 61%

- These data suggest the method is robust and adaptable for aromatic substituents such as 4-bromo-2-chlorophenyl.

Notes on Industrial Applicability

- The method is designed for industrial-scale synthesis, emphasizing simple operation, high yield, and effective separation.

- Use of commercially available Grignard reagents and common solvents (THF, DMF) facilitates scalability.

- The process includes careful temperature control and phase separation steps to ensure purity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.